molecular formula C15H18N2O3S B246864 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide

4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide

Cat. No.: B246864
M. Wt: 306.4 g/mol
InChI Key: FHDBYCGRZMKPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group attached to a benzene ring, a methyl group attached to a nitrogen atom, and a pyridine ring connected via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride, N-methylamine, and 2-(2-pyridyl)ethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-methoxybenzenesulfonyl chloride is first reacted with N-methylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2-(2-pyridyl)ethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or sulfenamide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide.

    Reduction: Formation of N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfinamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in microbial growth or inflammation.

    Pathways Involved: The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide: is similar to other sulfonamides such as:

Uniqueness

    Structural Features: The presence of both a methoxy group and a pyridine ring distinguishes it from other sulfonamides.

    Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-17(12-10-13-5-3-4-11-16-13)21(18,19)15-8-6-14(20-2)7-9-15/h3-9,11H,10,12H2,1-2H3

InChI Key

FHDBYCGRZMKPAP-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.